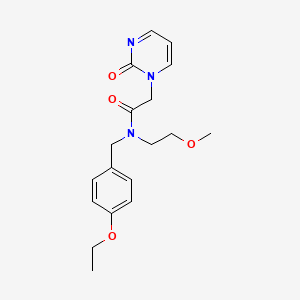
3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide, also known as MPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a member of the class of compounds known as amides, which are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom. MPP is of particular interest due to its unique chemical structure, which makes it a promising candidate for a wide range of applications.
作用机制
The mechanism of action of 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide involves its binding to dopamine receptors in the brain. Specifically, it has been shown to have a high affinity for the D2 dopamine receptor subtype, which is involved in the regulation of movement and mood. By binding to these receptors, 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide can modulate the activity of dopamine in the brain and potentially alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide has been shown to have a range of biochemical and physiological effects. In addition to its binding to dopamine receptors in the brain, it has also been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems. These effects can lead to changes in mood, behavior, and cognition.
实验室实验的优点和局限性
One advantage of using 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide in lab experiments is its high affinity for dopamine receptors, which makes it a useful tool for studying the role of these receptors in neurological disorders. However, one limitation is its potential for toxicity, which can make it difficult to use in certain types of experiments.
未来方向
There are several potential future directions for research involving 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide. One area of interest is in the development of new drugs that can target dopamine receptors in the brain. Another potential direction is in the study of the biochemical and physiological effects of 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to better understand the potential toxicity of 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide and to develop methods for minimizing this toxicity in lab experiments.
合成方法
The synthesis of 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide involves a multi-step process that requires specialized equipment and expertise. One common method involves the reaction of 4-methylacetophenone with benzaldehyde in the presence of a catalyst to form 3-(4-methylphenyl)-3-phenylpropanal. This intermediate is then reacted with 2-pyridineethanamine in the presence of a reducing agent to form 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide.
科学研究应用
3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease. 3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide has been shown to have a high affinity for dopamine receptors in the brain, which are involved in the regulation of movement and mood. This makes it a promising candidate for the development of new drugs that can target these receptors and potentially alleviate symptoms of neurological disorders.
属性
IUPAC Name |
3-(4-methylphenyl)-3-phenyl-N-(2-pyridin-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-18-10-12-20(13-11-18)22(19-7-3-2-4-8-19)17-23(26)25-16-14-21-9-5-6-15-24-21/h2-13,15,22H,14,16-17H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNWBLFSLYLLPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)NCCC2=CC=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B5901452.png)
![3-{[{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5901459.png)
![N,2-dimethyl-N-[(3-methylpyridin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5901464.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-N,2,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5901468.png)
![(2,3-dihydro-1-benzofuran-5-ylmethyl)isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B5901475.png)
![(2S)-1-{[(3-methylphenyl)(methylsulfonyl)amino]acetyl}pyrrolidine-2-carboxylic acid](/img/structure/B5901477.png)
![4-{benzyl[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}butan-1-ol](/img/structure/B5901498.png)

![4-fluoro-2-{[(2-furylmethyl)(2-morpholin-4-ylethyl)amino]methyl}phenol](/img/structure/B5901510.png)
![2-(2-aminopyrimidin-5-yl)-8-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]quinoline-4-carboxamide](/img/structure/B5901515.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5901524.png)
![4'-(3,3-dimethylbutyl)-1-[(1-methylcyclopropyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5901530.png)
![{1-[1-(7-methoxy-3,7-dimethyloctyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B5901539.png)
![N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5901547.png)